molecular formula C15H20N2O3 B3083789 [[2-(Cyclopentylamino)-2-oxoethyl](phenyl)amino]-acetic acid CAS No. 1142205-25-1

[[2-(Cyclopentylamino)-2-oxoethyl](phenyl)amino]-acetic acid

Cat. No.: B3083789
CAS No.: 1142205-25-1
M. Wt: 276.33 g/mol
InChI Key: LYOXHPVNZBHVOZ-UHFFFAOYSA-N
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Description

[2-(Cyclopentylamino)-2-oxoethylamino]-acetic acid (CAS sc-321031) is a synthetic acetic acid derivative featuring a cyclopentylamino-2-oxoethyl group linked to a phenylamino moiety. This compound is structurally characterized by a central glycine backbone substituted with a cyclopentyl carbamate and a phenyl group, which may influence its physicochemical and biological properties. It is commercially available for research purposes, with a molecular formula of C₁₅H₁₉N₃O₃ and a molecular weight of 289.33 g/mol .

Properties

IUPAC Name

2-(N-[2-(cyclopentylamino)-2-oxoethyl]anilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c18-14(16-12-6-4-5-7-12)10-17(11-15(19)20)13-8-2-1-3-9-13/h1-3,8-9,12H,4-7,10-11H2,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYOXHPVNZBHVOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN(CC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [2-(Cyclopentylamino)-2-oxoethylamino]-acetic acid involves several steps. The synthetic route typically starts with the reaction of cyclopentylamine with a suitable acylating agent to form the cyclopentylamino group. This intermediate is then reacted with phenylacetic acid under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

[2-(Cyclopentylamino)-2-oxoethylamino]-acetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[2-(Cyclopentylamino)-2-oxoethylamino]-acetic acid has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is utilized in studies involving enzyme interactions and protein modifications.

    Medicine: Research involving this compound focuses on its potential therapeutic effects and its role in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [2-(Cyclopentylamino)-2-oxoethylamino]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

[{2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic Acid

  • Structure : Substitutes the cyclopentyl group with a 3,4-dichlorobenzyl moiety.
  • Molecular Formula : C₁₇H₁₆Cl₂N₂O₃
  • Molecular Weight : 367.23 g/mol
  • Key Properties : Higher density (1.401 g/cm³) and predicted boiling point (621.8°C) due to chlorine substituents, which enhance lipophilicity and metabolic stability .
  • Applications : Used in synthesizing bioactive compounds, likely leveraging its halogenated aromatic group for improved target binding in enzyme inhibition.

2-((2-((2-(1H-Indol-3-yl)ethyl)amino)-2-oxoethyl)(phenyl)amino)acetic Acid

  • Structure : Incorporates an indol-3-yl-ethyl group instead of cyclopentyl.
  • Molecular Formula : C₂₀H₂₁N₃O₃
  • Molecular Weight : 351.40 g/mol

2-[[2-[(4-Methoxyphenyl)amino]-2-oxo-1-phenylethyl]thio]acetic Acid

  • Structure : Replaces the cyclopentyl group with a 4-methoxyphenyl-thioethyl chain.
  • Molecular Formula: C₁₇H₁₇NO₄S
  • Molecular Weight : 331.39 g/mol
  • Key Properties : The methoxy group increases electron density, while the thioether linkage may alter redox stability and bioavailability .

Functional Group Modifications in Acetic Acid Derivatives

2-{4-[2-(2-Oxopyrrolidin-1-yl)acetamido]phenoxy}acetic Acid (Compound 8)

  • Structure: Contains a pyrrolidin-2-one ring linked via acetamido-phenoxyacetic acid.
  • Molecular Formula : C₁₄H₁₆N₂O₅
  • Molecular Weight : 292.29 g/mol
  • Activity: Demonstrated AP-M (aminopeptidase-M) inhibitory activity (IC₅₀ < 10 μM), attributed to the oxopyrrolidinyl group’s hydrogen-bonding capacity .

2-(4-(2-((4-Cyanophenyl)amino)-2-oxoethyl)phenoxy)-2-methylpropanoic Acid (19q)

  • Structure: Features a 4-cyanophenyl group and a methylpropanoic acid tail.
  • Molecular Formula : C₁₉H₁₇N₂O₄
  • Molecular Weight : 343.35 g/mol
  • Activity: Acts as a radiotherapy sensitizer, with the cyano group enhancing cellular uptake and radiosensitization efficacy .

Key Research Findings

Substituent Effects on Bioactivity :

  • Chlorinated aromatic groups (e.g., 3,4-dichlorobenzyl) improve metabolic stability and target affinity, as seen in compound C₁₇H₁₆Cl₂N₂O₃ .
  • Heterocyclic groups (e.g., indolyl) enhance interactions with aromatic residues in enzymes or receptors .

Functional Group Contributions: Thioether linkages (e.g., in C₁₇H₁₇NO₄S) may confer resistance to hydrolysis compared to ester or amide bonds . Cyanophenyl groups (e.g., in 19q) increase electron-withdrawing effects, potentiating radiosensitization .

Synthetic Accessibility: The target compound’s cyclopentylamino group simplifies synthesis compared to dichlorobenzyl or indolyl analogs, which require multi-step halogenation or heterocycle formation .

Biological Activity

The compound [2-(Cyclopentylamino)-2-oxoethylamino]-acetic acid is an amino acid derivative with significant potential in biochemical and pharmacological research. Its unique structure, characterized by the cyclopentyl and phenyl groups, suggests diverse biological activities, including enzyme interactions and potential therapeutic applications.

  • Molecular Formula : C₁₃H₁₆N₂O₃
  • Molecular Weight : 248.28 g/mol
  • CAS Number : 1142205-00-2

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may function as an inhibitor or activator in various biochemical pathways, influencing cellular processes such as:

  • Enzyme inhibition (e.g., cyclooxygenase)
  • Protein modifications
  • Cell signaling pathways

1. Enzyme Interactions

Research indicates that [2-(Cyclopentylamino)-2-oxoethylamino]-acetic acid can modulate the activity of several enzymes, including:

  • Cyclooxygenase (COX) : The compound exhibits inhibitory effects on COX enzymes, which are crucial for the conversion of arachidonic acid into prostaglandins, mediating inflammation and pain responses. In vitro studies have shown moderate to potent inhibitory effects against COX-2, with IC₅₀ values ranging from 0.06 to 0.97 μM .

2. Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory properties in preclinical studies. For instance, it has been shown to reduce paw thickness and weight in animal models of inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and PGE-2 .

3. Potential Therapeutic Applications

Due to its biological activities, [2-(Cyclopentylamino)-2-oxoethylamino]-acetic acid is being explored for its potential therapeutic effects in conditions such as:

  • Arthritis
  • Pain management
  • Other inflammatory disorders

Comparative Analysis with Similar Compounds

The biological activity of [2-(Cyclopentylamino)-2-oxoethylamino]-acetic acid can be compared with other amino acid derivatives, highlighting differences in potency and selectivity.

Compound NameStructure FeaturesBiological Activity
GlycineSimple amino acidBasic neurotransmitter
[2-(Cyclopropylamino)-2-oxoethylamino]-acetic acidCyclopropyl groupModerate COX inhibition
[2-(Cyclopentylamino)-2-oxoethylamino]-acetic acidCyclopentyl groupStrong anti-inflammatory effects

Case Studies

Recent studies have focused on the synthesis and evaluation of this compound's biological activities. For example:

  • A study demonstrated that modifications in the side chains of amino acid derivatives can lead to enhanced COX selectivity and reduced gastrointestinal side effects compared to traditional NSAIDs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for [2-(Cyclopentylamino)-2-oxoethylamino]-acetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via sequential amidation and alkylation steps. For example:

React cyclopentylamine with a bromoacetyl intermediate to form the 2-(cyclopentylamino)-2-oxoethyl moiety.

Couple this intermediate with phenylglycine derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt).
Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (40–60°C), and stoichiometric ratios of reagents to maximize yield (>70%). Purification via reverse-phase HPLC is recommended to isolate the product .

Q. Which spectroscopic and chromatographic techniques are critical for verifying the structural identity of [2-(Cyclopentylamino)-2-oxoethylamino]-acetic acid?

  • Methodological Answer :

  • 1H/13C NMR : Confirm the presence of the cyclopentyl group (δ ~1.5–2.5 ppm for CH2 protons), phenyl ring (δ ~7.2–7.4 ppm), and acetic acid backbone (δ ~3.8–4.2 ppm for CH2 adjacent to the carbonyl).
  • IR Spectroscopy : Identify key functional groups (amide C=O stretch at ~1650 cm⁻¹, carboxylic acid O-H stretch at ~2500–3300 cm⁻¹).
  • LC-MS : Validate molecular weight (theoretical m/z: calculated via C16H21N3O3) and purity (>95%) .

Advanced Research Questions

Q. How can discrepancies in the reported enzyme inhibition potency of [2-(Cyclopentylamino)-2-oxoethylamino]-acetic acid across studies be systematically addressed?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., substrate concentration, pH, enzyme source). To resolve this:

  • Standardize assay protocols using validated kits (e.g., Sigma-Aldrich’s protease inhibition kits).
  • Perform dose-response curves (IC50) under controlled conditions (pH 7.4, 37°C).
  • Cross-validate results with orthogonal methods like surface plasmon resonance (SPR) to measure binding kinetics. Reference structural analogs (e.g., fluorobenzyl derivatives in ) to contextualize activity trends .

Q. What computational strategies are effective in predicting the interaction of [2-(Cyclopentylamino)-2-oxoethylamino]-acetic acid with cyclooxygenase-2 (COX-2)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model ligand binding in the COX-2 active site (PDB ID: 5KIR). Prioritize poses with hydrogen bonds to Arg120 and hydrophobic interactions with Tyr355.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-protein complex. Analyze root-mean-square deviation (RMSD) to identify conformational changes.
  • QSAR Models : Train models using datasets from analogs (e.g., methylbenzyl-substituted compounds in ) to predict IC50 values .

Q. How does the cyclopentyl substituent influence the compound’s pharmacokinetic properties compared to cyclohexyl or aryl analogs?

  • Methodological Answer : The cyclopentyl group enhances metabolic stability by reducing CYP450-mediated oxidation (vs. cyclohexyl). Assess via:

  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS.
  • LogP Measurement : Compare experimental LogP (e.g., ~1.8 for cyclopentyl vs. ~2.1 for cyclohexyl) to predict membrane permeability.
  • Plasma Protein Binding : Use equilibrium dialysis to measure free fraction (% unbound) .

Q. What strategies are recommended for designing SAR studies to optimize the anti-inflammatory activity of [2-(Cyclopentylamino)-2-oxoethylamino]-acetic acid?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with halogen (F, Cl) or electron-withdrawing groups (NO2) on the phenyl ring to modulate electronic effects.
  • Bioisosteric Replacement : Replace the cyclopentyl group with spirocyclic amines or oxetanes to improve solubility.
  • In Vivo Efficacy : Test top candidates in a murine LPS-induced inflammation model, measuring TNF-α and IL-6 levels via ELISA. Prioritize compounds with >50% reduction in cytokine levels at 10 mg/kg dosing .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in the biological activity of [2-(Cyclopentylamino)-2-oxoethylamino]-acetic acid?

  • Methodological Answer :

  • Purity Assessment : Require ≥98% purity (HPLC) for all batches. Trace impurities (e.g., unreacted intermediates) can skew results.
  • Stability Studies : Store the compound at –20°C in anhydrous DMSO to prevent hydrolysis. Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks).
  • Blinded Replication : Have independent labs repeat key assays (e.g., enzyme inhibition) using aliquots from the same batch .

Notes

  • Structural Insights : Cyclopentyl’s conformational rigidity (vs. flexible cyclohexyl) may enhance target selectivity, as seen in related compounds .
  • Data Contradictions : Always cross-validate biological data with orthogonal assays and standardized protocols to ensure reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[[2-(Cyclopentylamino)-2-oxoethyl](phenyl)amino]-acetic acid
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[[2-(Cyclopentylamino)-2-oxoethyl](phenyl)amino]-acetic acid

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